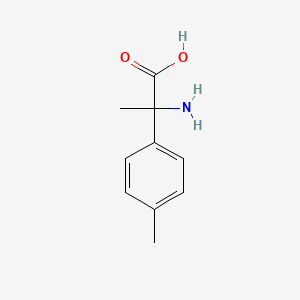
2-氨基-2-(4-甲基苯基)丙酸
描述
2-Amino-2-(4-methylphenyl)propanoic acid, also referred to as α,4-Dimethylphenylacetic acid, is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus1.
Synthesis Analysis
The synthesis of 2-Amino-2-(4-methylphenyl)propanoic acid involves the reaction of pinonic acid with bromine in water1. Another synthesis method involves a mixture containing 2-(Benzhydrylidene-amino)-3-(4-chloro-2-methyl-phenyl)-propionic acid ethyl ester and 3N HCl, which is heated at 75°C overnight2.
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(4-methylphenyl)propanoic acid can be represented by the formula C10H13NO23. The compound has a density of 1.2±0.1 g/cm³, a boiling point of 324.4±30.0 °C at 760 mmHg, and a molar refractivity of 50.4±0.3 cm³3.
Chemical Reactions Analysis
A research paper describes the synthesis and antibacterial analysis of a compound similar to 2-Amino-2-(4-methylphenyl)propanoic acid4. The compound was synthesized by adding Na2CO3 solution to cysteine in H2O at -5 to -10°C, followed by the addition of para-toluene sulfonyl chloride4.
Physical And Chemical Properties Analysis
2-Amino-2-(4-methylphenyl)propanoic acid has a molecular weight of 179.226. It has a density of 1.2±0.1 g/cm³, a boiling point of 324.4±30.0 °C at 760 mmHg, and a molar refractivity of 50.4±0.3 cm³3.
科学研究应用
Application Summary
“2-Amino-2-(4-methylphenyl)propanoic acid” is used as a chiral building block in the synthesis of drugs . The pharmaceutical industry has a rising demand for chiral intermediates and research reagents to improve drug efficacy .
Methods of Application
The compound is synthesized from non-chiral starting materials using chiral metal catalysts and related chemistry . Examples of the synthesis of chiral building blocks from achiral materials utilizing asymmetric hydrogenation and asymmetric epoxidation are presented .
Results or Outcomes
The reaction synthesis is high yielding overall and provides the final chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess .
2. Use in Nonlinear Optical Materials
Application Summary
“2-Amino-2-(4-methylphenyl)propanoic acid” is used in the synthesis of organic nonlinear optical (NLO) single crystals . These materials are increasingly important for their optical applications .
Methods of Application
The crystals are grown by the slow solvent evaporation (SSE) method . The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface are derived using density functional theory (DFT) methods .
Results or Outcomes
The second order hyperpolarizability of the crystal was analyzed theoretically .
3. Use as a Pharmaceutical Secondary Standard
Application Summary
“2-Amino-2-(4-methylphenyl)propanoic acid” is used as a pharmaceutical secondary standard . These standards are used in quality control and provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .
Methods of Application
The compound is used in various analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Results or Outcomes
The use of this compound as a secondary standard helps ensure the accuracy and reliability of analytical results .
4. Use in Promoting Fibroblast Proliferation
Application Summary
“2-Amino-2-(4-methylphenyl)propanoic acid” has potential for promoting fibroblast proliferation . This could have implications for tissue regenerative applications .
Methods of Application
The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm . Cellular biological assays revealed its ability to enhance fibroblast cell growth .
Results or Outcomes
The synthetic amino acid was found to bind serum albumins (using bovine serum albumin (BSA) as a model), and CD deconvolution provided insights into the changes in the secondary structures of BSA upon interaction with the amino acid ligand .
5. Use as an Ibuprofen Impurity
Application Summary
“2-Amino-2-(4-methylphenyl)propanoic acid” is known as Ibuprofen Impurity D . It is used in the pharmaceutical industry for quality control during the production of Ibuprofen .
Methods of Application
The compound is used in various analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
Results or Outcomes
The use of this compound as an impurity standard helps ensure the quality and safety of the final pharmaceutical product .
6. Use in Aggregate Formation Studies
Application Summary
“2-Amino-2-(4-methylphenyl)propanoic acid” has been studied for its ability to form aggregates . This could have implications for understanding protein aggregation in biological systems .
Methods of Application
The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm .
Results or Outcomes
The synthetic amino acid was found to bind serum albumins (using bovine serum albumin (BSA) as a model), and CD deconvolution provided insights into the changes in the secondary structures of BSA upon interaction with the amino acid ligand .
安全和危害
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to hazard classifications7. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use8.
未来方向
While specific future directions for 2-Amino-2-(4-methylphenyl)propanoic acid are not available, it’s worth noting that similar compounds have a wide range of pharmacological activities such as oral hypoglycemic, antileprotic, antiepileptic, antihypertension, antibacterial, anti-protozoal, anti-retroviral, anti-cancer, anti-inflammatory and used diuretic5. This suggests potential for further research and development in these areas.
属性
IUPAC Name |
2-amino-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)10(2,11)9(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIQFUCAZXVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328513 | |
| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-methylphenyl)propanoic acid | |
CAS RN |
6269-79-0 | |
| Record name | NSC33390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



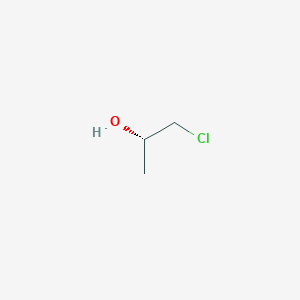
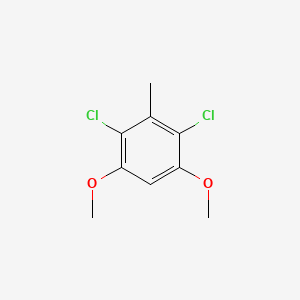
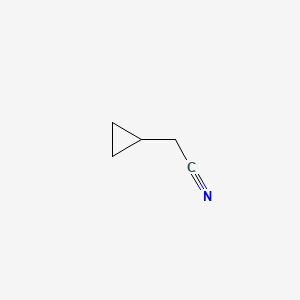
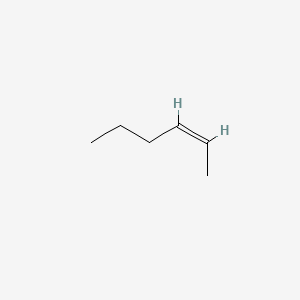
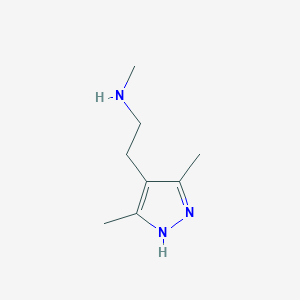
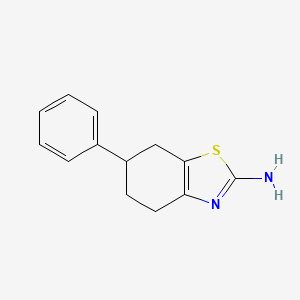
![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)
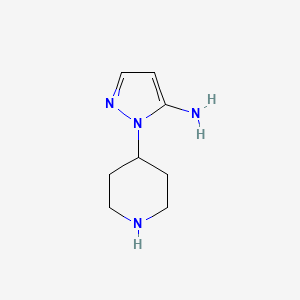
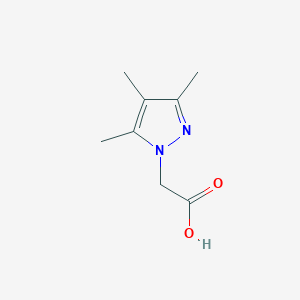
![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

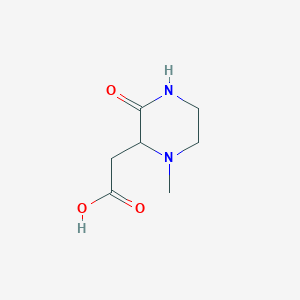
![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)